4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals. The compound’s structure features a triazole ring, a pyrrolidine ring, and a pyridine ring, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds containing the 1,2,3-triazole moiety have been reported to interact with a variety of enzymes and receptors .
Mode of Action
Compounds containing the 1,2,3-triazole moiety are known to bind to biological systems through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,3-triazole moiety are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Compounds containing the 1,2,3-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of compounds containing the 1,2,3-triazole moiety in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The pyrrolidine and pyridine moieties can be introduced through nucleophilic substitution reactions or other suitable organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s biological activity can be studied to understand its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological effects. Its interaction with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential and mechanism of action.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: A simpler analog with only the triazole and phenyl groups.
(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: A compound with the pyrrolidine and pyridine moieties but lacking the triazole ring.
Uniqueness
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to the combination of its triazole, pyrrolidine, and pyridine rings. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(17-12-20-23(21-17)14-4-2-1-3-5-14)22-11-8-16(13-22)25-15-6-9-19-10-7-15/h1-7,9-10,12,16H,8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDAEVPDYJFUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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